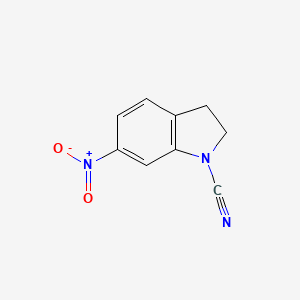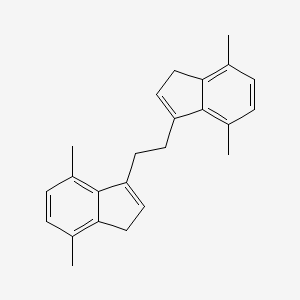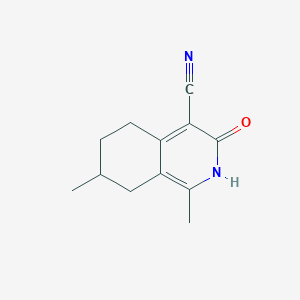
3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole
Übersicht
Beschreibung
3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole is a heterocyclic compound containing sulfur, nitrogen, and bromine atoms. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in medicinal chemistry . The presence of the bromine and methanesulfonyl groups in the molecule enhances its reactivity and potential for various chemical transformations .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole typically involves the reaction of 3-amino-5-methanesulfonyl-[1,2,4]thiadiazole with a brominating agent such as bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an organic solvent like dichloromethane or acetonitrile at low temperatures to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for pharmaceutical and research applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The methanesulfonyl group can be oxidized to sulfone or reduced to sulfide under specific conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura and other cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as triethylamine or sodium hydride.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters in the presence of a base.
Major Products Formed
Substitution Products: Various substituted thiadiazoles depending on the nucleophile used.
Oxidation Products: Sulfone derivatives.
Reduction Products: Sulfide derivatives.
Coupling Products: Complex organic molecules with extended conjugation or functional groups.
Wissenschaftliche Forschungsanwendungen
3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound’s ability to interact with biological targets makes it useful in studying enzyme inhibition and receptor binding.
Material Science: It is employed in the development of organic semiconductors and other advanced materials.
Chemical Synthesis: Its reactivity makes it a valuable intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole involves its interaction with specific molecular targets. The bromine and methanesulfonyl groups enhance its binding affinity to enzymes and receptors, leading to inhibition or modulation of their activity . The compound can form covalent bonds with nucleophilic residues in proteins, thereby altering their function . Additionally, its ability to undergo redox reactions allows it to participate in oxidative stress-related pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-5-methyl-[1,2,4]thiadiazole: Similar structure but lacks the methanesulfonyl group.
5-Methanesulfonyl-[1,2,4]thiadiazole: Lacks the bromine atom.
3-Chloro-5-methanesulfonyl-[1,2,4]thiadiazole: Chlorine instead of bromine.
Uniqueness
3-Bromo-5-(methylsulfonyl)-1,2,4-thiadiazole is unique due to the presence of both bromine and methanesulfonyl groups, which enhance its reactivity and potential for diverse chemical transformations . This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C3H3BrN2O2S2 |
|---|---|
Molekulargewicht |
243.1 g/mol |
IUPAC-Name |
3-bromo-5-methylsulfonyl-1,2,4-thiadiazole |
InChI |
InChI=1S/C3H3BrN2O2S2/c1-10(7,8)3-5-2(4)6-9-3/h1H3 |
InChI-Schlüssel |
YMOWVXWTQSTGRE-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)(=O)C1=NC(=NS1)Br |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![6-pyridin-3-yl-5,6-dihydro-4H-thieno[2,3-c]pyridin-7-one](/img/structure/B8476514.png)






